molecular formula C16H16N2OS2 B6018267 6-ethyl-2-mercapto-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

6-ethyl-2-mercapto-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B6018267
M. Wt: 316.4 g/mol
InChI Key: CQQWPWMVCNTJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-2-mercapto-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 6-ethyl-2-mercapto-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound inhibits the production of inflammatory cytokines, which are responsible for the inflammation associated with various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces cell death. It has also been shown to inhibit the production of inflammatory cytokines in vitro. In vivo studies have shown that this compound has potential in the treatment of inflammatory diseases and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-ethyl-2-mercapto-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential in the treatment of cancer and inflammatory diseases. This compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the study of 6-ethyl-2-mercapto-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that are targeted by this compound. Another direction is to investigate its potential in the treatment of other diseases such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for the treatment of various diseases.

Synthesis Methods

The synthesis of 6-ethyl-2-mercapto-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one has been reported using various methods. One of the most common methods involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of sodium ethoxide to form 2-ethylthio-3-acetylthiophene. This compound is further reacted with 4-methylbenzyl chloride in the presence of potassium carbonate to form 2-ethylthio-3-(4-methylbenzyl)thiophene. Finally, the reaction of this compound with 2-chloro-4,6-dimethoxypyrimidine in the presence of potassium carbonate and copper powder yields this compound.

Scientific Research Applications

6-ethyl-2-mercapto-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

6-ethyl-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c1-3-12-8-13-14(21-12)17-16(20)18(15(13)19)9-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQWPWMVCNTJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)NC(=S)N(C2=O)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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